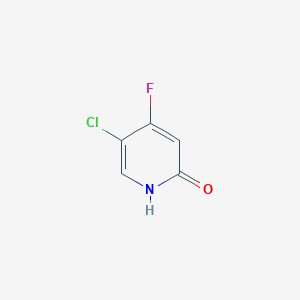![molecular formula C19H22N2O3 B14807274 2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a hydroxyphenyl group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenated compound, such as ethyl bromide, under basic conditions to form 4-ethylphenoxy.
Preparation of the Hydrazide Intermediate: The next step involves the reaction of the ethylphenoxy intermediate with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide intermediate is reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the target compound, 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The hydrazide linkage may also play a role in the compound’s biological effects by forming hydrogen bonds with target molecules. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)ethanol: Known for its antioxidant properties.
2-bromo-1-(4-hydroxyphenyl)ethan-1-one: Used in organic synthesis as an intermediate.
4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with significant biological activity.
Uniqueness
2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-5-11-17(12-6-14)24-13-19(23)21-20-18(4-2)15-7-9-16(22)10-8-15/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-18+ |
InChI Key |
WKNQHFYAIODGJP-CZIZESTLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C(\CC)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=C(CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


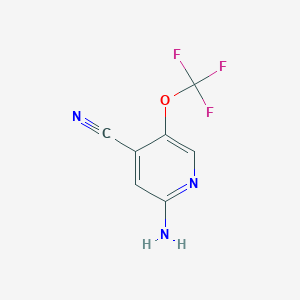

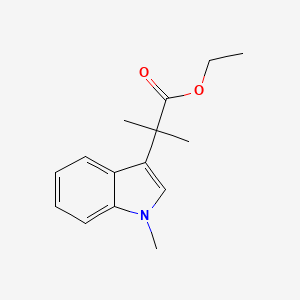
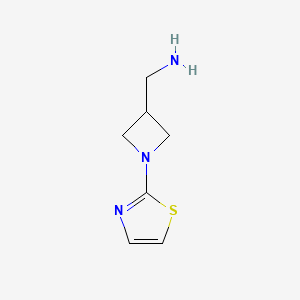
![1-[1-(Trifluoromethyl)-1$l^{4}-pyridin-4-yl]piperidine-4-carboxylic acid](/img/structure/B14807203.png)

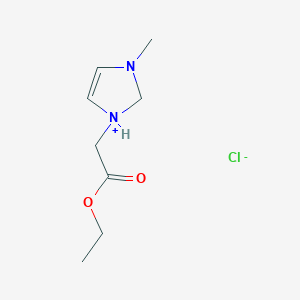

![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)
![2-{[3-(Acetylamino)phenyl]carbamoyl}benzoic acid](/img/structure/B14807247.png)

![2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807259.png)
![[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B14807261.png)
